![molecular formula C5H4BrN B028378 2-Bromopyridine-15N CAS No. 54267-53-7](/img/structure/B28378.png)
2-Bromopyridine-15N
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Overview
Description
Synthesis Analysis
2-Bromopyridine-15N can be synthesized from pyridine derivatives through a series of chemical reactions including bromination, diazotization, and specific isotopic labelling techniques. The synthesis of related bromopyridine compounds often involves starting with a substituted pyridine, followed by a bromination reaction to introduce the bromo group at the desired position on the pyridine ring. For isotopically labelled compounds like 2-Bromopyridine-15N, an additional step is required to incorporate the 15N isotope into the molecule (Sirimanne, Maggio, & Patterson, 1992).
Molecular Structure Analysis
The molecular structure of 2-Bromopyridine-15N and its derivatives is characterized using various spectroscopic methods, including infrared (IR) and 1H NMR spectroscopy. These techniques allow for the identification and confirmation of the chemical structure, including the position of the bromo group and the isotopic labelling of nitrogen. Detailed molecular structure analysis provides insights into the compound's electronic and vibrational characteristics, contributing to understanding its reactivity and properties (Abraham, Prasana, & Muthu, 2017).
Scientific Research Applications
Synthesis of Amino and Hydroxy Derivatives
2-Bromopyridines serve as pivotal intermediates in the synthesis of various functionalized pyridines, which are crucial for pharmaceutical and chemical applications. The conversion of 2-bromopyridines into amino derivatives through amination processes highlights their importance in constructing bioactive compounds. For instance, the transformation of bromopyridine into aminopyridine using copper catalysis demonstrates the efficiency and versatility of 2-bromopyridines in synthesizing compounds with significant biological and chemical significance. This process is notable for its high yield and mild reaction conditions, making it advantageous for producing aminopyridine derivatives used in further C-C cross-coupling reactions to access bioactive natural products and medicinally important compounds (Lang et al., 2001).
Structural and Spectroscopic Analysis
The detailed structural and spectral analysis of 2-bromopyridine and its derivatives provides insights into their electronic properties and reactivity. High-resolution microwave spectroscopy and Fourier transform microwave (FTMW) spectroscopy studies have reinvestigated 2-bromopyridine, enhancing the understanding of its rotational spectrum and nuclear quadrupole coupling tensors. Such analyses are essential for elucidating the electronic characteristics of bromopyridines, which are fundamental in designing reactive intermediates for synthesizing more complex molecules (Chung et al., 2019).
Applications in Liquid Crystal Synthesis
2-Bromopyridines are also key components in synthesizing liquid crystal materials. Their reactivity has been exploited to create 2,5-disubstituted pyridine-based liquid crystals, demonstrating the bromine atoms' different reactivities under specific coupling conditions. This synthesis pathway underscores the role of 2-bromopyridines in developing materials with novel optical properties, contributing to advancements in display technologies and electronic devices (Getmanenko et al., 2006).
Electrocatalytic Carboxylation
Furthermore, 2-bromopyridine derivatives have been utilized in electrocatalytic processes, such as the carboxylation of amino-bromopyridines with CO2 in ionic liquids. This method represents a green chemistry approach to synthesizing valuable compounds like 6-aminonicotinic acid, showcasing the potential of 2-bromopyridines in carbon dioxide utilization and contributing to sustainable chemical synthesis strategies (Feng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-bromo(115N)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRWILPUOVGIMU-CDYZYAPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[15N]C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-15N |
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